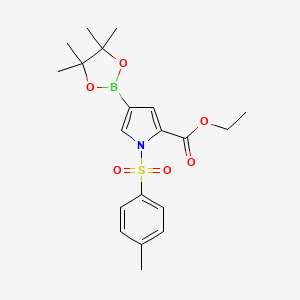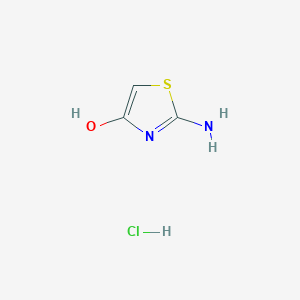
2-Aminothiazol-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminothiazol-4-ol hydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their significant medicinal properties. These compounds have been utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazol-4-ol hydrochloride typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . Another common method is the Hantzsch synthesis, which involves the cyclization of α-haloketones with thiourea .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminothiazol-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Aminothiazol-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-aminothiazol-4-ol hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also interact with DNA, leading to the inhibition of DNA replication and transcription .
Comparación Con Compuestos Similares
2-Aminothiazole: Shares a similar core structure but lacks the hydroxyl group.
4-Aminothiazole: Similar structure but with the amino group at a different position.
Thiazolidine: A reduced form of thiazole with a saturated ring
Uniqueness: 2-Aminothiazol-4-ol hydrochloride is unique due to its hydroxyl group, which enhances its binding affinity to various biological targets. This structural feature contributes to its broad spectrum of biological activities and makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C3H5ClN2OS |
|---|---|
Peso molecular |
152.60 g/mol |
Nombre IUPAC |
2-amino-1,3-thiazol-4-ol;hydrochloride |
InChI |
InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1,6H,(H2,4,5);1H |
Clave InChI |
SWUAJGDXGJJGNW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)
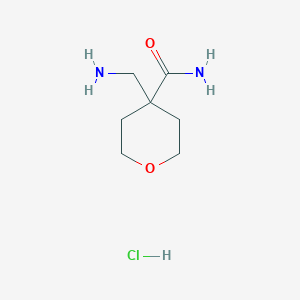
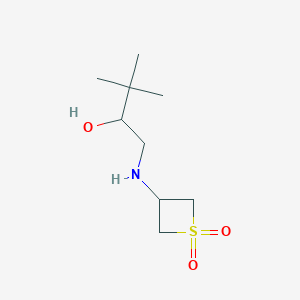
![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
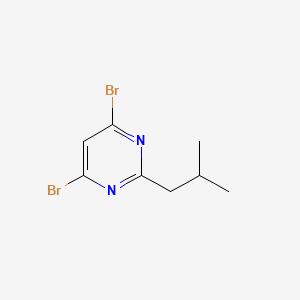
![hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13013863.png)
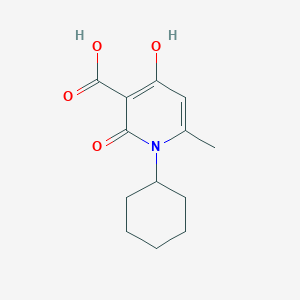

![Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B13013882.png)
